4-Hydroxyclomiphene

Estrogen Receptor Binding Affinity SERM

4-Hydroxyclomiphene is the primary active metabolite of clomiphene, exhibiting a 466-fold greater binding affinity for estrogen receptors (RBA of 331) compared to its parent drug. This marked potency, combined with its exclusive dependence on CYP2D6 for bioactivation, makes it an essential tool for researchers seeking to eliminate inter-individual pharmacokinetic variability from their studies. Unlike clomiphene, direct use of this metabolite bypasses the CYP2D6 genetic bottleneck, ensuring consistent, reproducible activation in every experiment. Its well-characterized mass spectrometric profile and biphasic growth inhibition in MCF-7 cells further position it as a critical reference standard for anti-doping LC-MS/MS method validation (WADA-relevant), CYP2D6 phenotyping assays, and preclinical SERM development studies targeting tissue-selective estrogen receptor modulation. Procure this high-purity compound to gain a definitive, genotype-independent research tool for estrogen receptor pharmacology.

Molecular Formula C26H28ClNO2
Molecular Weight 422.0 g/mol
CAS No. 104575-08-8
Cat. No. B10858560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyclomiphene
CAS104575-08-8
Molecular FormulaC26H28ClNO2
Molecular Weight422.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O
InChIInChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3/b26-25+
InChIKeyLTZHRTXXQIPLOH-OCEACIFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyclomiphene (CAS: 104575-08-8): A High-Affinity Active Metabolite in SERM Pharmacology


4-Hydroxyclomiphene is a primary active metabolite of the triarylethylene antiestrogen clomiphene, functioning as a potent selective estrogen receptor modulator (SERM) [1]. Unlike its parent drug, this 4-hydroxylated derivative exhibits a markedly enhanced binding affinity for estrogen receptors (ER), which is fundamental to its biological activity [2]. Its formation is predominantly mediated by the polymorphic cytochrome P450 enzyme CYP2D6, introducing significant inter-individual pharmacokinetic variability [3].

4-Hydroxyclomiphene vs. In-Class SERMs: Why Simple Substitution Yields Inconsistent Results


Substituting 4-hydroxyclomiphene with other selective estrogen receptor modulators (SERMs) or even its parent compound clomiphene is scientifically unsound due to a 466-fold difference in estrogen receptor binding affinity [1] and a fundamentally distinct tissue-selectivity profile [2]. Furthermore, the compound's formation is critically dependent on the highly polymorphic CYP2D6 enzyme, meaning that the endogenous production of this active metabolite in patients receiving clomiphene is highly variable [3]. Therefore, direct use of 4-hydroxyclomiphene in research or development bypasses this genetic bottleneck, ensuring consistent and predictable experimental outcomes.

4-Hydroxyclomiphene: Head-to-Head Quantitative Differentiation Data for Research and Procurement


Estrogen Receptor Binding Affinity: 466-Fold Increase Over Parent Clomiphene

In a direct competitive binding assay using rat uterine cytosol estrogen receptor at 4°C, 4-hydroxyclomiphene exhibited a relative binding affinity (RBA) of 331 compared to estradiol (set at 100). In contrast, the E-isomer of its parent compound, clomiphene, had an RBA of just 0.71 under identical conditions [1].

Estrogen Receptor Binding Affinity SERM

Growth Inhibition Potency in MCF-7 Breast Cancer Cells: Biphasic Dose-Response Profile

Treatment of MCF-7 human mammary carcinoma cells with 4-hydroxyclomiphene revealed a distinct biphasic effect on cell growth, separating estrogen-reversible and estrogen-irreversible components [1]. In the concentration range of 10^-10 M to 10^-8 M, cell proliferation was inhibited in a concentration-dependent manner to a maximum of 60-70%, a phenomenon not clearly observed with the parent compounds tamoxifen or clomiphene due to their lower affinity for the estrogen receptor (ER) [1].

Cancer Research Cell Proliferation Anti-Estrogen

Receptor Binding Affinity: ~132x Higher Than 4-Hydroxytamoxifen

While 4-hydroxyclomiphene binds the estrogen receptor with a relative affinity of 331 (estradiol = 100) [1], its structural analog from the tamoxifen class, 4-hydroxytamoxifen, binds with an affinity approximately equal to that of estradiol (RBA ≈ 100) [2]. This indicates that 4-hydroxyclomiphene has an affinity roughly 3.3 times that of estradiol and over 3 times that of 4-hydroxytamoxifen.

Comparative Pharmacology SERM Binding Kinetics

Tissue-Specific Bone Protection: Significant Dissociation of Uterotrophic Effects

In an ovariectomized (ovx) rat model, subcutaneous administration of 4-hydroxyclomiphene (2.5 mg/kg, 5 days/week for 5 weeks) completely prevented bone loss to a degree comparable to 17β-estradiol (10 μg/kg) [1]. Crucially, uterine weight in the 4-hydroxyclomiphene group was 64% less than that in the 17β-estradiol group, indicating a substantial dissociation between desired bone-protective and undesired uterine-stimulatory effects [1].

Bone Metabolism Osteoporosis Tissue Selectivity

Primary Research and Industrial Applications for 4-Hydroxyclomiphene (CAS: 104575-08-8)


Mechanistic Studies of Estrogen Receptor Signaling and Antiestrogen Resistance

4-Hydroxyclomiphene's high affinity for the estrogen receptor (RBA of 331) [1] and its ability to produce a distinct biphasic growth inhibition curve in MCF-7 cells [2] make it an ideal tool for dissecting ER-mediated versus ER-independent mechanisms of action. Researchers investigating the development of resistance to antiestrogen therapies can use this compound to precisely titrate receptor occupancy and study downstream signaling cascades with a clarity not achievable with lower-affinity SERMs.

Analytical Reference Standard for LC-MS/MS in Doping Control and Pharmacokinetics

Due to its well-characterized mass spectrometric properties and its role as a major active metabolite of the prohibited substance clomiphene, 4-hydroxyclomiphene is a critical reference standard for anti-doping laboratories [1]. It is essential for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at detecting clomiphene abuse in athletes [2] and for quantifying its levels in pharmacokinetic studies investigating CYP2D6-mediated metabolism [3].

In Vivo Models of Tissue-Selective Estrogen Action for Bone and Reproductive Health

The demonstrated ability of 4-hydroxyclomiphene to fully protect against ovariectomy-induced bone loss while inducing significantly less uterine stimulation than estradiol (64% less uterine weight gain) [1] positions it as a valuable positive control or test article in preclinical research. Studies aimed at developing next-generation SERMs with an improved safety profile for osteoporosis or other postmenopausal conditions can use 4-hydroxyclomiphene to benchmark the desired tissue-selective pharmacology.

CYP2D6 Pharmacogenomics and Drug-Drug Interaction (DDI) Research

As the formation of 4-hydroxyclomiphene is exclusively dependent on CYP2D6 activity [1], this compound serves as a phenotypic probe for this enzyme's function in various in vitro systems (e.g., human liver microsomes, recombinant CYP isozymes). Its use enables researchers to study the impact of CYP2D6 genetic polymorphisms and potential drug-drug interactions on the bioactivation of clomiphene and other structurally related SERMs [2], providing a direct link between genotype and pharmacological response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyclomiphene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.